Piperidine-1-sulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJYAXDCMMXECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461561 | |

| Record name | Piperidine-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35856-62-3 | |

| Record name | Piperidine-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperidine-1-sulfonyl Chloride: Properties, Applications, and Handling

Introduction

Piperidine-1-sulfonyl chloride is an organosulfur compound of significant interest to the scientific community, particularly those in drug development and synthetic organic chemistry.[1] Structurally, it features a saturated six-membered piperidine ring where the nitrogen atom is covalently bonded to a sulfonyl chloride (-SO₂Cl) functional group.[1] This arrangement renders the sulfur atom highly electrophilic, making the compound a versatile reagent for introducing the piperidinylsulfonyl moiety into various molecular scaffolds. Its primary application lies in the synthesis of sulfonamides, a critical class of compounds with a broad spectrum of pharmacological activities.[2][3] This guide provides a comprehensive overview of its core physical properties, structural characteristics, reactivity, and essential safety protocols for laboratory use.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its key properties are summarized below, providing a foundational dataset for experimental design and application.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 35856-62-3 | [4][5][6][7] |

| Molecular Formula | C₅H₁₀ClNO₂S | [4][5][7][8] |

| Molecular Weight | 183.66 g/mol | [1][5][7] |

| Appearance | Liquid | [5] |

| Density | 1.308 g/mL at 25 °C | [1][5] |

| Boiling Point | 274.2 ± 7.0 °C at 760 mmHg | [1][4] |

| Melting Point | 66.6 °C (Predicted) | [9] |

| Refractive Index | n20/D 1.494 | [1][5] |

| Flash Point | 119.6 to 124.7 °C | [4][9] |

| Water Solubility | 15,504.5 mg/L (Predicted) | [9] |

| pKa | -8.25 ± 0.20 (Predicted) | [8] |

Molecular Structure and Identifiers

The structure of this compound is defined by the piperidine ring attached to the sulfonyl chloride group. The piperidine ring typically adopts a stable chair conformation.[1] The sulfur atom is central to the molecule's reactivity, possessing a tetrahedral geometry.[1]

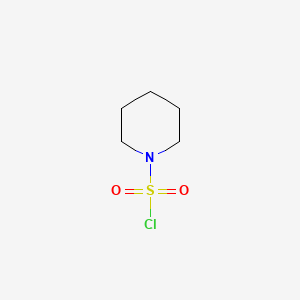

Caption: Molecular structure of this compound.

Key Identifiers:

Reactivity and Synthetic Applications

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride group. The chlorine atom is an excellent leaving group, and the electron-withdrawing oxygen atoms make the sulfur atom highly susceptible to nucleophilic attack.

This reactivity is most prominently exploited in the synthesis of N-substituted piperidinylsulfonamides. The reaction with primary or secondary amines is robust and serves as a cornerstone of modern medicinal chemistry for creating diverse compound libraries.[3] This transformation, a variation of the Hinsberg reaction, proceeds readily under basic conditions, where a base is used to neutralize the HCl byproduct.[3] The resulting sulfonamide linkage is exceptionally stable, making it a desirable feature in drug candidates.

Experimental Protocol: General Synthesis of a Piperidinylsulfonamide

This protocol outlines a generalized, self-validating procedure for the synthesis of a sulfonamide from this compound and a generic amine (R¹R²NH).

Causality Behind Choices:

-

Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve a wide range of organic reactants and its relative inertness.

-

Base: Triethylamine (Et₃N) or pyridine is used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the sulfonyl chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 eq.) and a suitable solvent such as dichloromethane.

-

Base Addition: Add a tertiary amine base like triethylamine (1.2 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same solvent to the cooled mixture dropwise over 10-15 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using flash column chromatography.

Caption: Workflow for general sulfonamide synthesis.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[7] Adherence to strict safety protocols is mandatory.

Hazard Identification:

-

GHS Classification: Skin Corrosion, Category 1B.[7]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[7]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[4]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10][11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][10][11]

-

Hygiene: Wash hands thoroughly after handling.[4][10][11] Contaminated clothing should be removed immediately and washed before reuse.[11]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[10][11][12] Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10][11][12] Seek immediate medical attention.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11] Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[11][12] Rinse mouth with water and seek immediate medical attention.[11][12]

Storage and Disposal:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][13] It is often recommended to store refrigerated.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][11]

References

-

This compound | CAS#:35856-62-3 | Chemsrc. (n.d.). Retrieved from [Link]

-

This compound | C5H10ClNO2S | CID 11298344. (n.d.). PubChem - NIH. Retrieved from [Link]

-

This compound (35856-62-3). (n.d.). Chemchart. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024, March 7). Retrieved from [Link]

-

Amine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 35856-62-3 | Benchchem [benchchem.com]

- 2. Buy 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride | 1365988-25-5 [smolecule.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS#:35856-62-3 | Chemsrc [chemsrc.com]

- 5. 哌啶-1-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 哌啶-1-磺酰氯 - 1-Piperidinesulfonyl chloride [sigmaaldrich.com]

- 7. This compound | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound (35856-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fr [fishersci.fr]

- 13. peptide.com [peptide.com]

Piperidine-1-sulfonyl chloride CAS number 35856-62-3

An In-Depth Technical Guide to Piperidine-1-sulfonyl Chloride (CAS: 35856-62-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide actionable insights into its synthesis, reactivity, application, and safe handling, grounded in established chemical principles.

Core Attributes and Physicochemical Profile

This compound is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the piperidinesulfonyl moiety. This functional group is of significant interest in medicinal chemistry due to the prevalence of both the piperidine ring and the sulfonamide linkage in a vast array of therapeutic agents. The piperidine scaffold is a well-established "privileged structure" that can improve pharmacokinetic properties, while the sulfonamide group acts as a versatile hydrogen bond donor/acceptor and a stable linker.[1][2]

The compound is a reactive liquid, demanding careful handling due to its corrosive nature and sensitivity to moisture.[3] Its utility stems from the electrophilic sulfur atom, which readily undergoes reaction with a wide range of nucleophiles.

Table 1: Physicochemical and Safety Reference Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 35856-62-3 | [4] |

| Molecular Formula | C₅H₁₀ClNO₂S | [3][4] |

| Molecular Weight | 183.66 g/mol | [4] |

| Appearance | Liquid | |

| Density | 1.308 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.494 | [5] |

| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [4] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [5] |

| Key Incompatibilities | Oxidizing agents, Moisture |[3][6] |

Synthesis Protocol and Mechanistic Considerations

The most direct and common synthesis of this compound involves the reaction of piperidine with sulfuryl chloride (SO₂Cl₂).[7][8] This reaction is mechanistically straightforward but requires careful control of temperature and stoichiometry to prevent side reactions and ensure safety.

Causality in Experimental Design:

-

Excess Piperidine: Two equivalents of piperidine are used. The first equivalent acts as the nucleophile to form the desired product. The second equivalent is crucial as it serves as a base to quench the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.

-

Low Temperature: The reaction is initiated at a low temperature (-20 °C) and maintained at 0 °C.[7] This is critical for controlling the high exothermicity of the reaction between the amine and the highly reactive sulfuryl chloride, minimizing the formation of undesired byproducts.

-

Aqueous Workup: The workup includes washes with 1N HCl and brine. The acid wash removes any remaining unreacted piperidine. The brine wash helps to break up any emulsions and begin the drying process of the organic layer.

Experimental Protocol: Synthesis of this compound[8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sulfuryl chloride (75 mmol, 1 eq) in anhydrous dichloromethane (75 mL).

-

Temperature Control: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Reagent Addition: Add piperidine (150 mmol, 2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 2 hours.

-

Quenching and Extraction: Transfer the reaction mixture to a separatory funnel and partition it between dichloromethane and water (50 mL).

-

Washing: Wash the organic layer sequentially with 1N HCl (aq) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting residue by vacuum distillation (1 mm Hg at 105 °C) to yield this compound as a liquid.[7]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Reactivity: Formation of Sulfonamides

The primary utility of this compound lies in its role as an electrophile for the synthesis of N-substituted piperidinesulfonamides. It reacts readily with primary and secondary amines, alcohols, and other nucleophiles. The reaction with an amine is a cornerstone transformation in medicinal chemistry.

Mechanistic Insight: The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, tetrahedral intermediate. The intermediate then collapses, reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group. A base, often pyridine or an excess of the reactant amine, is required to neutralize the HCl generated.

Visualization: General Reaction Mechanism with an Amine

Caption: Mechanism for N-substituted sulfonamide formation.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key building block for synthesizing compounds with potential therapeutic value.[9] The resulting piperidinesulfonamide motif is present in molecules targeting a wide range of diseases.

-

Scaffold Hopping and Analogue Synthesis: It allows chemists to readily introduce the piperidinesulfonyl group onto various molecular scaffolds containing a primary or secondary amine. This is a common strategy for exploring structure-activity relationships (SAR) and optimizing lead compounds.

-

Improving Pharmacokinetic Properties: The piperidine ring is known to enhance the druggability of molecules by modulating lipophilicity and metabolic stability.[1]

-

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, like amides or esters, while offering different chemical properties, such as increased stability to hydrolysis.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized or purchased this compound is paramount. A combination of spectroscopic techniques provides a robust validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. Protons on the carbons alpha to the nitrogen (positions 2 and 6) will be the most deshielded, appearing further downfield due to the electron-withdrawing effect of the sulfonyl group. Protons at the beta and gamma positions will appear further upfield.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonyl chloride functional group. Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[12]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak, providing further structural confirmation.[12]

Safety, Handling, and Storage: A Mandate for Researchers

This compound is a hazardous chemical that requires strict adherence to safety protocols.[3][4]

-

Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage (GHS H314).[4] It is also moisture sensitive, reacting with water to release corrosive HCl gas.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[6]

-

Handling: Avoid inhalation of vapors. Prevent contact with skin and eyes. Use only with adequate ventilation. It should be handled by, or under the close supervision of, personnel qualified in handling potentially hazardous chemicals.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Keep away from incompatible materials such as water, strong bases, and oxidizing agents.[3]

-

Spill & First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] For spills, use an inert absorbent material for containment and dispose of it as hazardous waste according to local regulations.[3]

Conclusion

This compound is a valuable and versatile reagent for the modern synthetic and medicinal chemist. Its ability to efficiently introduce the piperidinesulfonyl moiety makes it a go-to building block for the synthesis of novel compounds with potential biological activity. A thorough understanding of its synthesis, reactivity, and, most importantly, its handling requirements is essential for its safe and effective use in the laboratory.

References

-

Title: this compound | C5H10ClNO2S | CID 11298344 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: this compound | CAS#:35856-62-3 Source: Chemsrc URL: [Link]

-

Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

-

Title: this compound, min 96%, 10 grams Source: Oakwood Chemical URL: [Link]

-

Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL: [Link]

-

Title: The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies Source: ACS Omega URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: (PDF) Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]

-

Title: Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) Source: ResearchGate URL: [Link]

-

Title: 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Source: ResearchGate URL: [Link]

-

Title: this compound (35856-62-3) Source: Chemchart URL: [Link]

-

Title: Safety Data Sheet: Piperidine Source: Carl ROTH URL: [Link]

-

Title: Synthesis of sulfonyl chloride substrate precursors Source: Columbia University URL: [Link]

-

Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

-

Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Angewandte Chemie International Edition URL: [Link]

-

Title: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) Source: Human Metabolome Database URL: [Link]

-

Title: TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism Source: YouTube URL: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.fr [fishersci.fr]

- 4. This compound | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 哌啶-1-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS#:35856-62-3 | Chemsrc [chemsrc.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. This compound (35856-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. Buy 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride | 1365988-25-5 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to Piperidine-1-sulfonyl Chloride

Executive Summary

Piperidine-1-sulfonyl chloride is a pivotal chemical intermediate, valued for its role as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its sulfonyl chloride moiety provides a highly reactive site for the construction of sulfonamides, a functional group present in a vast array of biologically active compounds. This guide offers a comprehensive overview of this compound, detailing its fundamental molecular and physical properties, established synthesis protocols, key applications, and essential safety and handling procedures to support its effective and safe utilization in a research and development setting.

Core Molecular and Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of its successful application in synthesis. This compound is a liquid at room temperature characterized by a distinct set of physical and chemical identifiers.[1]

Molecular Formula and Weight

The empirical formula for this compound is C₅H₁₀ClNO₂S.[2][3] This composition gives it a molecular weight of approximately 183.66 g/mol .[2][3][4]

Chemical Structure

The molecule consists of a saturated six-membered piperidine ring where the nitrogen atom is bonded to a sulfonyl chloride (-SO₂Cl) group. This structure is the source of its utility, combining a stable heterocyclic scaffold with a highly reactive functional group.

Caption: 2D Structure of this compound.

Key Physicochemical Data

The quantitative properties of this compound are crucial for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [PubChem][2] |

| CAS Number | 35856-62-3 | [Sigma-Aldrich, PubChem][2][3] |

| Molecular Formula | C₅H₁₀ClNO₂S | [PubChem, Guidechem][2][5] |

| Molecular Weight | 183.66 g/mol | [PubChem, Sigma-Aldrich][2][3] |

| Appearance | Liquid | [Sigma-Aldrich][1] |

| Density | 1.308 g/mL at 25 °C | [Sigma-Aldrich][1] |

| Boiling Point | 274.2±7.0 °C at 760 mmHg | [Chemsrc][6] |

| Refractive Index | n20/D 1.494 | [Sigma-Aldrich][1] |

| SMILES | C1CCN(CC1)S(=O)(=O)Cl | [PubChem][2] |

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a straightforward but carefully controlled reaction between piperidine and sulfuryl chloride.[7] This process is fundamental for laboratories that require this reagent and prefer to synthesize it in-house.

Standard Synthesis Protocol

The reaction involves the nucleophilic attack of the piperidine nitrogen on the sulfur atom of sulfuryl chloride. The use of excess piperidine is a key experimental choice; one equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Workflow: Synthesis of this compound

Caption: General workflow for laboratory-scale synthesis.

Detailed Step-by-Step Methodology: [4]

-

Preparation : A solution of sulfuryl chloride (1 equivalent) in dichloromethane is cooled to -20°C in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

Reaction : Piperidine (2 equivalents) is added dropwise to the cooled sulfuryl chloride solution, ensuring the temperature is maintained. The causality behind the low temperature is to control the exothermicity of the reaction and prevent unwanted side reactions.

-

Maturation : After the addition is complete, the reaction mixture is allowed to warm to 0°C and is stirred for 2 hours to ensure the reaction goes to completion.

-

Quenching & Extraction : The mixture is partitioned between dichloromethane and water. The organic layer is separated and washed sequentially with 1N HCl (to remove excess piperidine) and brine.

-

Drying and Concentration : The isolated organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification : The crude residue is purified via vacuum distillation (e.g., at 1 mm Hg, 105°C) to yield the pure this compound.[4] Purity can be confirmed by NMR spectroscopy and comparison with reference spectra.

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to serve as a precursor for N-piperidinosulfonamides. The piperidine moiety is a highly prevalent scaffold in medicinal chemistry, found in over 100 commercially available drugs.[8] Its incorporation can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

Sulfonamide Synthesis

The reaction of this compound with a primary or secondary amine is the most common application. This reaction, typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), readily forms a stable sulfonamide bond.

Reaction Scheme: General Sulfonamide Formation

Caption: Synthesis of sulfonamides from the title reagent.

Significance in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug design, known for a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anti-tumoral effects.[9] By combining the sulfonyl chloride functionality with the privileged piperidine scaffold, this reagent provides a direct route to novel chemical entities.[10] The piperidine ring system is valued for its three-dimensional structure, which can lead to enhanced interactions with biological targets compared to flat aromatic systems.[8] Researchers have utilized this building block to create diverse libraries of sulfonamide derivatives for screening against various diseases.[9]

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazards : The compound is classified as corrosive and causes severe skin burns and eye damage.[2][11] Inhalation may cause irritation to the respiratory tract.[12][13]

-

Personal Protective Equipment (PPE) : Always handle this chemical inside a chemical fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][12]

-

First Aid :

-

Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][14][15]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[14][15]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting.[14][15]

-

In all cases of exposure, seek immediate medical attention.[11][15]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] The material is moisture-sensitive, and containers should be carefully resealed after use.[5][13]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][14]

References

-

This compound | C5H10ClNO2S | CID 11298344. (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS#:35856-62-3. (n.d.). Chemsrc. Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024, March 7). Retrieved from [Link]

-

This compound (35856-62-3). (n.d.). Chemchart. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. Retrieved from [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2749. Retrieved from [Link]

Sources

- 1. This compound 96 35856-62-3 [sigmaaldrich.com]

- 2. This compound | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 96 35856-62-3 [sigmaaldrich.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS#:35856-62-3 | Chemsrc [chemsrc.com]

- 7. This compound (35856-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride | 1365988-25-5 [smolecule.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

- 13. peptide.com [peptide.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Structure and Bonding in Piperidine-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-sulfonyl chloride is a pivotal reagent and structural motif in synthetic and medicinal chemistry. An intricate understanding of its three-dimensional structure, conformational dynamics, and the electronic nature of its bonding is paramount for the rational design of novel molecular entities and the optimization of synthetic methodologies. This guide provides a comprehensive exploration of the structural and bonding characteristics of this compound, integrating experimental data from spectroscopic techniques with insights from computational studies and crystallographic analysis of closely related analogues. We delve into the nuanced conformational preferences of the piperidine ring, the geometry of the sulfonyl chloride group, and the nature of the crucial S-N bond. Detailed protocols for its synthesis and characterization are also presented to provide a holistic resource for professionals in the field.

Introduction: The Significance of the Piperidinyl-Sulfonyl Chloride Moiety

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties.[1] When functionalized with a sulfonyl chloride, the resulting this compound becomes a versatile intermediate, enabling the facile introduction of the piperidinyl-sulfonyl group into diverse molecular architectures. This moiety is a cornerstone in the construction of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer agents.[2] The reactivity and stability of this compound, and by extension the properties of its derivatives, are direct consequences of its inherent structural and electronic features. A granular understanding of these characteristics is therefore not merely academic but essential for its effective application in drug discovery and development.

Molecular Structure and Conformation

The molecular structure of this compound (C₅H₁₀ClNO₂S) is characterized by a six-membered piperidine ring attached to a sulfonyl chloride group via the nitrogen atom.[3] The overall geometry and reactivity of the molecule are dictated by the interplay between the conformational dynamics of the piperidine ring and the electronic properties of the sulfonyl chloride moiety.

Conformational Analysis of the Piperidine Ring

Consistent with extensive studies on substituted piperidines, the six-membered ring in this compound predominantly adopts a chair conformation .[3] This conformation minimizes torsional and steric strain, representing the molecule's most stable energetic state. The sulfonyl chloride group can, in principle, occupy either an axial or equatorial position relative to the chair. Computational studies on related N-substituted piperidines suggest a general preference for the equatorial position to minimize steric interactions.[3]

Diagram: Conformational Isomers of this compound

Caption: Chair conformations of this compound.

Geometry of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is sp³ hybridized, resulting in a tetrahedral geometry .[3] It is bonded to two oxygen atoms, a chlorine atom, and the nitrogen of the piperidine ring. The presence of two highly electronegative oxygen atoms significantly influences the electronic environment of the sulfur atom, rendering it highly electrophilic and susceptible to nucleophilic attack. This is a key determinant of the compound's reactivity.

While a crystal structure for this compound itself is not publicly available, analysis of closely related N-sulfonylpiperidine derivatives from the Cambridge Structural Database provides valuable insights into the expected bond lengths and angles.

| Bond/Angle | Typical Value (from related structures) | Reference |

| S=O Bond Length | 1.42 - 1.44 Å | [4] |

| S-N Bond Length | 1.61 - 1.63 Å | [4] |

| S-Cl Bond Length | ~2.06 Å (in methanesulfonyl chloride) | |

| O=S=O Bond Angle | 120 - 123° | [4] |

| O=S=N Bond Angle | 106 - 108° | [4] |

| O=S=Cl Bond Angle | ~108° (in methanesulfonyl chloride) | |

| N-S-Cl Bond Angle | ~106° (in methanesulfonyl chloride) |

Note: The S-Cl bond length and related angles are based on methanesulfonyl chloride as a representative alkylsulfonyl chloride.

Chemical Bonding

The nature of the chemical bonds within this compound dictates its stability, reactivity, and spectroscopic properties. The S-N bond is of particular interest, as its characteristics influence the overall electronic structure of the molecule.

The S-N Bond: A Polar Covalent Interaction

The bond between the sulfur and nitrogen atoms is a polar covalent bond. The significant difference in electronegativity between sulfur and nitrogen, coupled with the electron-withdrawing effect of the two oxygen atoms and the chlorine atom on the sulfur, results in a substantial partial positive charge on the sulfur atom and a partial negative charge on the nitrogen atom.

Computational studies on sulfonamides have explored the potential for π-bonding contributions to the S-N bond, often invoking the participation of sulfur's d-orbitals.[5] However, more recent analyses suggest that such π-interactions are minimal, and the rotational barrier around the S-N bond is primarily governed by steric and electrostatic effects rather than significant double-bond character.[5] The nitrogen lone pair's ability to participate in delocalization is significantly diminished due to the strong electron-withdrawing nature of the sulfonyl group.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the piperidine ring. Due to the chair conformation and the influence of the electronegative sulfonyl chloride group, the protons on the carbons adjacent to the nitrogen (α-protons) are deshielded and appear further downfield compared to the other ring protons (β- and γ-protons).

A representative ¹H NMR spectrum in CDCl₃ shows the following approximate chemical shifts:

-

δ 3.31-3.42 ppm (m, 4H): These are the α-protons on the two carbons attached to the nitrogen.

-

δ 1.69-1.83 ppm (m, 4H): These correspond to the β-protons.

-

δ 1.58-1.62 ppm (m, 2H): This signal is attributed to the γ-proton.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms closer to the electronegative sulfonyl group are more deshielded. Based on data from similar structures, the expected chemical shifts are:[6]

-

α-Carbons: ~47 ppm

-

β-Carbons: ~25 ppm

-

γ-Carbon: ~23 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are diagnostic for the sulfonyl chloride and piperidine functionalities.

-

S=O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ , respectively.[7]

-

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring appear in the 2800-3000 cm⁻¹ region.[7]

-

S-Cl Stretching: A weaker absorption for the S-Cl bond is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), a common fragmentation pathway for piperidine derivatives is α-cleavage, leading to the formation of a stable iminium ion.[8] For this compound, fragmentation may also involve the loss of the sulfonyl chloride group or parts thereof. The presence of the chlorine atom will result in a characteristic M+2 isotopic peak for fragments containing chlorine.[7] A plausible fragmentation involves the loss of SO₂Cl to give the piperidinyl cation.

Synthesis and Reactivity

This compound is typically synthesized by the reaction of piperidine with sulfuryl chloride (SO₂Cl₂) in the presence of a base to neutralize the HCl byproduct.[2]

Diagram: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidine

-

Sulfuryl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Ice water

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.5 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully pouring the mixture into ice water.

-

Separate the organic layer and wash it sequentially with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation to yield this compound as an oily residue.

This protocol is adapted from a literature procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[9]

The high electrophilicity of the sulfur atom makes this compound an excellent reagent for reactions with a wide range of nucleophiles, most notably amines and alcohols, to form the corresponding sulfonamides and sulfonate esters, respectively.

Conclusion and Future Perspectives

This compound is a molecule of fundamental importance in organic and medicinal chemistry. Its structural integrity, characterized by a stable chair conformation of the piperidine ring and a tetrahedral sulfonyl chloride group, underpins its utility as a synthetic building block. The polar covalent nature of the S-N bond and the high electrophilicity of the sulfur atom are the key drivers of its reactivity. While a definitive crystal structure of the parent compound remains to be reported, the combination of spectroscopic data, analysis of related structures, and computational insights provides a robust and detailed model of its structure and bonding. Future research, particularly high-level computational studies and the eventual crystallographic characterization, will further refine our understanding of this versatile molecule, enabling even more sophisticated applications in the design and synthesis of next-generation therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). 4-(Piperidine-1-sulfonyl)-benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}. Retrieved from [Link]

-

MDPI. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

-

ResearchGate. (n.d.). Selected crystallographic data including bond lengths and bond angles, obtained from single crystal X-ray data. Retrieved from [Link]

-

Supporting Information. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Retrieved from [Link]

-

Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for.... Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathway of alkylsulfonyl piperidine- and piperazine-containing compounds. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US7772403B2 - Process to prepare sulfonyl chloride derivatives.

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 . Selected bond lengths and angles from crystallographic data.... Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H10ClNO2S). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

SERC (Carleton). (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

ChemRxiv. (n.d.). The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K. Retrieved from [Link]

-

MDPI. (2022, February 2). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. rsc.org [rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Piperidine-1-sulfonyl Chloride

This guide provides comprehensive safety and handling protocols for Piperidine-1-sulfonyl chloride (CAS No: 35856-62-3), a reactive sulfonyl chloride derivative frequently utilized in synthetic chemistry, particularly in the development of pharmaceutical compounds.[1][2] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes technical data from authoritative safety data sheets and chemical literature to offer a field-proven framework for risk mitigation.

Section 1: Compound Profile and Hazard Identification

This compound is a corrosive compound that demands careful handling due to its reactivity, particularly with moisture.[1][3] Understanding its chemical and physical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

1.1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the design of safe experimental and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂S | [4][5][6][7] |

| Molecular Weight | 183.65 g/mol | [4][5][6] |

| Appearance | Liquid | [5] |

| Density | 1.308 - 1.4 g/cm³ at 25 °C | [4][5] |

| Boiling Point | ~274.2 °C at 760 mmHg | [4] |

| Flash Point | ~119.6 - 124.72 °C | [4][8] |

| Solubility | Reacts with water | [1] |

| Refractive Index | n20/D 1.494 | [5] |

1.2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

-

GHS Pictogram: GHS05 (Corrosion)[5]

-

Hazard Statements:

The causality behind these hazards lies in the reactivity of the sulfonyl chloride moiety. Upon contact with moisture, such as on the skin, in the eyes, or mucous membranes, it can hydrolyze to form hydrochloric acid and piperidinesulfonic acid, both of which are corrosive and irritating.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.

2.1: Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or mists.[4]

-

Ventilation: The laboratory should be well-ventilated to keep airborne concentrations low.[10][11]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for emergency use.[10][12]

2.2: Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[1][3] | Protects against splashes that can cause severe eye damage.[9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[4][13] | Prevents skin contact which can lead to severe burns.[9] |

| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[4][9][10] | Provides a barrier against accidental skin exposure. |

| Respiratory Protection | Not typically required when used in a properly functioning fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) should be used.[1] | Prevents irritation of the respiratory tract.[10] |

Section 3: Handling, Storage, and Disposal Protocols

3.1: Safe Handling Workflow

-

Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned. Have spill cleanup materials readily available.

-

Dispensing: Handle in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe vapors or mists.[3][9]

-

Reaction Quenching: Reactions involving this compound should be quenched carefully. A common method is the slow addition of the reaction mixture to a stirred, cooled solution of a suitable nucleophile (e.g., a dilute aqueous solution of a non-reactive amine or a base like sodium bicarbonate) to neutralize the reactive sulfonyl chloride and any acidic byproducts.

-

Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[3][4][10] Decontaminate all equipment and the work area. Contaminated clothing should be removed immediately and laundered before reuse.[3][9][10]

3.2: Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

-

Container: Keep the container tightly closed to prevent moisture ingress and leakage.[1][3][9][10][11][14]

-

Location: Store in a cool, dry, and well-ventilated area.[9][10][11][14] A corrosives-compatible cabinet is recommended.

-

Incompatible Materials: Store away from strong oxidizing agents, bases, and sources of ignition.[3][4][11] The compound is sensitive to moisture.[3]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

3.3: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Neutralization: Unused or residual this compound should be neutralized before disposal. This can be achieved by slowly adding it to a stirred solution of a weak base, such as sodium bicarbonate, in a fume hood. The reaction can be exothermic, so cooling may be necessary.

-

Collection: Collect all neutralized waste and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled hazardous waste container.[10][11]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3][4][10] Do not dispose of it down the drain.[10][11]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][9][10] Seek immediate medical attention.[9][10] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][10] Remove contact lenses if present and easy to do.[3][10] Seek immediate medical attention.[3][9][10] |

| Ingestion | Do NOT induce vomiting.[3][9][10] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[3][9][10] Seek immediate medical attention.[3][9][10] |

4.2: Spill Response Protocol

A spill of this compound should be treated as a serious incident. The following workflow outlines the necessary steps for a safe and effective cleanup of a small spill (less than 100 mL) within a laboratory setting. For larger spills, evacuate the area and contact emergency services.

Caption: Workflow for a small chemical spill.

Section 5: Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant corrosive hazards. A comprehensive understanding of its properties, coupled with strict adherence to the handling, storage, and emergency protocols outlined in this guide, is paramount for mitigating risks. By prioritizing a culture of safety through robust engineering controls, appropriate personal protective equipment, and well-defined procedures, researchers can handle this compound with confidence and security.

References

-

Chemsrc. This compound MSDS. [Link]

-

Chemchart. This compound (35856-62-3). [Link]

-

Fisher Scientific. Safety Data Sheet: this compound. [Link]

-

PubChem. This compound. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. [Link]

-

Pentachemicals. Piperidine - SAFETY DATA SHEET. [Link]

-

s d fine-chem limited. piperidine hydrochloride - s d fine-chem limited. [Link]

-

Duke University. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [Link]

-

Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

-

Stratech Scientific. This compound, min 96%, 10 grams. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Buy 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride | 1365988-25-5 [smolecule.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | CAS#:35856-62-3 | Chemsrc [chemsrc.com]

- 5. This compound 96 35856-62-3 [sigmaaldrich.com]

- 6. This compound | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound (35856-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. fishersci.fr [fishersci.fr]

- 10. aksci.com [aksci.com]

- 11. aksci.com [aksci.com]

- 12. nj.gov [nj.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. peptide.com [peptide.com]

Compound Profile: Physicochemical Properties and Inherent Reactivity

An In-Depth Technical Guide to the GHS Hazard Classification of Piperidine-1-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Globally Harmonized System (GHS) hazard classification for this compound (CAS No: 35856-62-3). As a Senior Application Scientist, the focus extends beyond a mere recitation of data to an integrated understanding of the chemical's inherent reactivity, the resulting hazards, and the self-validating protocols required for its safe application in a research and development environment.

This compound is a sulfonyl chloride derivative of piperidine. The key to understanding its hazard profile lies in the electrophilic nature of the sulfonyl chloride moiety (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, particularly by water. This inherent reactivity is the primary driver of its corrosive nature.

The reaction with moisture, even atmospheric humidity, leads to rapid hydrolysis, generating hydrochloric acid (HCl) and piperidinesulfonic acid. Both byproducts are highly corrosive and are responsible for the severe tissue damage observed upon contact. This mechanism underpins the GHS classification and dictates the stringent handling protocols required.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂S | [1][2] |

| Molecular Weight | 183.66 g/mol | [1][3] |

| CAS Number | 35856-62-3 | [4] |

| Appearance | Liquid | [3] |

| Density | ~1.308 g/mL at 25 °C | [3] |

| Stability | Moisture sensitive; reacts violently with water | [4][5] |

Globally Harmonized System (GHS) Classification

The GHS classification for this compound is unambiguous and is consistently reported across multiple safety data repositories. The classification is not based on extensive in-vivo toxicological studies, which are largely unavailable, but rather on the well-established and severe corrosive effects of this chemical class due to its reactivity.[2][4][5]

Table 2: GHS Hazard Classification Summary

| Element | Classification | Description |

| Pictogram | GHS05: Corrosion [3] | |

| Signal Word | Danger | [3][6][7] |

| Hazard Class | Skin Corrosion, Category 1B | This classification indicates that the substance causes irreversible skin damage following an exposure of up to 1 hour.[1][3][4] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | This is the primary hazard statement, reflecting the compound's corrosive nature.[1][3][4] |

Precautionary Statements (Selected)

A comprehensive set of precautionary statements is assigned to mitigate the risks associated with H314. Key statements include:

-

Prevention:

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2][3]

-

-

Storage:

-

Disposal:

Hazard Management Workflow Visualization

The following diagram illustrates the logical workflow from compound identification to the implementation of necessary control measures. This process demonstrates a self-validating system where the chemical's inherent properties directly inform the hazard classification and subsequent safety protocols.

Sources

- 1. This compound | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.fr [fishersci.fr]

- 3. 哌啶-1-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | CAS#:35856-62-3 | Chemsrc [chemsrc.com]

- 7. bldpharm.com [bldpharm.com]

A Technical Guide to the Solubility of Piperidine-1-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-sulfonyl chloride is a pivotal reagent in synthetic organic chemistry, particularly in the construction of sulfonamides, a functional group prevalent in a multitude of pharmacologically active compounds. The efficiency of synthetic transformations involving this reagent—from reaction kinetics to purification—is critically dependent on its solubility in the chosen solvent system. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in theoretical principles and supplemented with a practical framework for experimental determination. It aims to equip researchers with the predictive understanding and methodological tools necessary to optimize solvent selection for synthesis, purification, and handling.

Introduction: The Synthetic Utility of this compound

This compound (C₅H₁₀ClNO₂S) is a sulfonyl chloride derivative of the piperidine heterocycle. Its primary utility lies in its function as an electrophilic building block for introducing the piperidinylsulfonyl moiety onto nucleophilic substrates, most commonly amines, to form sulfonamides. This reaction, a cornerstone of medicinal chemistry, leverages the stability and unique physicochemical properties imparted by the sulfonamide group. The choice of solvent is a paramount decision in any process involving this reagent. A well-chosen solvent will fully dissolve the reactants, facilitate optimal reaction rates, and simplify downstream processing. Conversely, poor solubility can lead to sluggish or incomplete reactions, heterogeneous mixtures that are difficult to manage, and challenges in product isolation and purification.

Physicochemical Properties & Structural Analysis

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂S | [1][2] |

| Molecular Weight | 183.66 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Density | ~1.308 g/mL at 25 °C | [3] |

| Boiling Point | 274.2 ± 7.0 °C at 760 mmHg | [2] |

| pKa (Predicted) | -8.25 ± 0.20 | [5] |

| LogP | 0.79 | [2] |

The structure features a saturated, non-aromatic piperidine ring, which lends it a degree of lipophilicity. However, the highly polar sulfonyl chloride (-SO₂Cl) group is a strong electron-withdrawing group, creating a significant dipole moment. This dual character—a nonpolar hydrocarbon scaffold combined with a highly polar functional group—is the key determinant of its solubility profile.

Theoretical Principles of Solubility

The venerable principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] This can be broken down into more specific molecular interactions:

-

Polarity and Dipole Moments : Solvents are broadly classified as polar or nonpolar. Polar solvents have significant dipole moments and can be further divided into protic (containing O-H or N-H bonds, e.g., alcohols, water) and aprotic (lacking such bonds, e.g., acetone, acetonitrile, THF). Given the strong dipole of the -SO₂Cl group, this compound is expected to have favorable interactions with polar solvents.

-

Van der Waals Forces : The C₅H₁₀ hydrocarbon portion of the molecule will interact with nonpolar solvents like hexane or toluene via weaker London dispersion forces.

-

Reactivity vs. Solubility : A crucial consideration for sulfonyl chlorides is their reactivity. Protic solvents, such as water and alcohols, are nucleophilic and can react with the highly electrophilic sulfonyl chloride group in a process called solvolysis.[7] This decomposition reaction renders most protic solvents unsuitable for storage or for reactions where the integrity of the sulfonyl chloride is required.

Based on these principles, a qualitative solubility prediction can be formulated.

Predicted Solubility Profile

While exhaustive quantitative data is scarce in public literature, a qualitative and semi-quantitative profile can be predicted based on chemical principles and data from analogous compounds.[8][9]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insights |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone, Dimethylformamide (DMF) | High to Very High | These solvents possess strong dipoles that can effectively solvate the polar -SO₂Cl group without reacting with it. DCM and THF are often excellent choices for reactions due to their inertness and ability to dissolve a wide range of organic reagents. Acetonitrile is also a common choice, particularly in flow chemistry applications. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of these solvents can be polarized, allowing for moderate interaction with the sulfonyl chloride group. The piperidine ring's lipophilicity also contributes favorably. Toluene is often a good choice for reactions run at elevated temperatures. |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Pentane | Low to Very Low | These solvents lack any significant dipole and interact only through weak dispersion forces. The high polarity of the -SO₂Cl group prevents effective solvation, leading to poor solubility. They are, however, excellent choices as anti-solvents for crystallization and precipitation. |

| Polar Protic | Water, Methanol, Ethanol | Reactive (Solvolysis) | Not Recommended for Dissolution. These solvents will react to form the corresponding sulfonic acid or sulfonate esters. The compound is described as moisture-sensitive.[1] While technically it may appear to "dissolve," it is undergoing decomposition. |

One source indicates a solubility of 7.9 g/L (slightly soluble) in water at 25°C, though this likely reflects a combination of dissolution and hydrolysis.[5]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is necessary. The following protocol describes a robust method for determining solubility using High-Performance Liquid Chromatography (HPLC) for quantification, which offers higher precision than simple gravimetric methods.[10]

Materials and Equipment

-

This compound (≥96% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

Workflow Diagram

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions : Prepare a series of standard solutions of this compound in the chosen mobile phase to create a calibration curve for HPLC analysis.

-

Sample Preparation : To a tared vial, add a known mass of the solvent (e.g., 2.00 g). Add this compound in small portions until a significant amount of undissolved solid remains, ensuring a saturated solution. Record the total mass of solute added.

-

Equilibration : Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

-

Sampling : After equilibration, stop the agitation and allow the excess solid to settle for 1-2 hours in the thermostat.

-

Filtration and Dilution : Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean, tared vial. The filtration step is crucial to remove any microscopic solid particles. Accurately weigh the filtered sample and then dilute it quantitatively with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Analysis : Inject the diluted sample into the HPLC system.

-

Calculation : Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original, undiluted supernatant. This value represents the solubility at that temperature.

Safety, Handling, and Stability

-

Corrosivity : this compound is classified as a corrosive material (Skin Corrosion, Category 1B), causing severe skin burns and eye damage.[4][11]

-

Moisture Sensitivity : The compound is moisture-sensitive and will hydrolyze upon contact with water or humid air.[1] Always handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a dry environment, preferably refrigerated.[2]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][12] All manipulations should be performed within a chemical fume hood.[2]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[1][2] As discussed, it will react with protic solvents and other nucleophiles.

Conclusion and Recommendations

The solubility of this compound is governed by its unique structure, which combines a lipophilic piperidine ring with a highly polar and reactive sulfonyl chloride group. This duality leads to high solubility in polar aprotic solvents like dichloromethane, THF, and acetonitrile, making them the solvents of choice for most synthetic applications. Nonpolar aliphatic solvents like hexane have very low solubility and are best used for precipitation or crystallization. Due to its reactivity, polar protic solvents such as water and alcohols should be strictly avoided. For precise process development and optimization, the experimental protocol outlined provides a reliable framework for obtaining quantitative solubility data. A thorough understanding of these solubility characteristics is essential for any scientist aiming to leverage this versatile reagent effectively and safely.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

Chemsrc. (2025). This compound | CAS#:35856-62-3. Retrieved from Chemsrc. [Link]

- Unknown Source. (n.d.).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source. (2023). Solubility of Organic Compounds.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Chemchart. (n.d.). This compound (35856-62-3). Retrieved from Chemchart. [Link]

-

Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from Baxendale Group. [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from Wikipedia. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | CAS#:35856-62-3 | Chemsrc [chemsrc.com]

- 3. 哌啶-1-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound (35856-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.fr [fishersci.fr]

- 12. aksci.com [aksci.com]

The Piperidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast number of natural products and FDA-approved drugs underscores its status as a "privileged scaffold."[1][2] This guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in drug discovery and development. We will delve into its fundamental physicochemical properties, its diverse pharmacological applications across major therapeutic areas, and the intricate structure-activity relationships that govern its biological effects. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and evaluation of piperidine-containing compounds, offering a practical resource for laboratory researchers. Through a synthesis of established knowledge and recent advancements, this document aims to provide an authoritative and practical understanding of why the simple piperidine ring continues to be an indispensable tool in the quest for novel therapeutics.

The Piperidine Scaffold: Physicochemical Properties and Strategic Advantages in Drug Design

The enduring success of the piperidine moiety in medicinal chemistry is not fortuitous; it is rooted in a unique combination of structural and chemical attributes that render it highly "drug-like."[2]

Structural and Conformational Aspects

Piperidine adopts a stable chair conformation, akin to cyclohexane, which minimizes steric strain.[3] This conformational preference provides a rigid and predictable three-dimensional framework, allowing for the precise spatial orientation of substituents. This is critical for optimizing interactions with biological targets such as enzymes and receptors.[2][4] The nitrogen atom introduces a key feature: the ability to exist in both axial and equatorial conformations of the N-H bond, with the equatorial form being more stable.[3]

Physicochemical Profile: A Balancing Act

The piperidine ring offers a masterful balance of lipophilicity and hydrophilicity.[5] The hydrocarbon backbone contributes to its lipophilic character, facilitating membrane permeability, while the nitrogen atom, with its capacity for hydrogen bonding, imparts a degree of hydrophilicity.[2][6] This duality is crucial for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

A key physicochemical parameter is its basicity. With a pKa of approximately 11.2, piperidine is significantly basic and exists predominantly in its protonated, cationic form at physiological pH.[1][6] This positive charge is often pivotal for forming strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding pockets of target proteins.[7]

Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine [1][6]

| Property | Piperidine | Piperazine | Rationale for Significance in Drug Design |

| pKa | ~11.2 | pKa1: ~5.3-5.6, pKa2: ~9.7-9.8 | Piperidine's higher basicity can lead to stronger ionic interactions. Piperazine's two pKa values allow for finer tuning of ionization and solubility. |